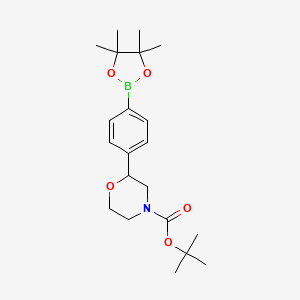![molecular formula C18H19NO B13140380 (3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)
(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5R)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one is a chiral compound with a complex structure that includes a pyrrolidinone ring and a biphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a biphenyl derivative.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (3S,5R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5R)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
(3S,5R)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of (3S,5R)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,5R)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one: Unique due to its specific chiral configuration and biphenyl group.
Cyclobenzaprine: A structurally related compound with different pharmacological properties.
3-Fluoro-7-hydroxy-chroman-2,4-dione: Another compound with a similar biphenyl structure but different functional groups.
Uniqueness
(3S,5R)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one stands out due to its specific chiral configuration and the presence of both a pyrrolidinone ring and a biphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C18H19NO |
|---|---|
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
(3S,5R)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17+/m0/s1 |
Clé InChI |
AFMGAVDATRJOJG-SUMWQHHRSA-N |
SMILES isomérique |
C[C@H]1C[C@@H](NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




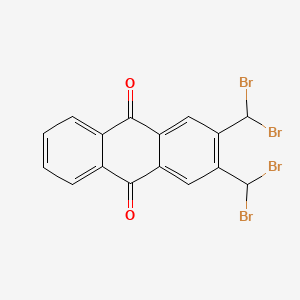

![[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-](/img/structure/B13140327.png)
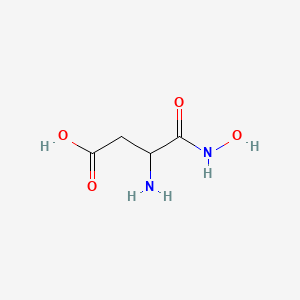

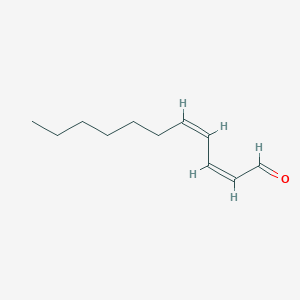
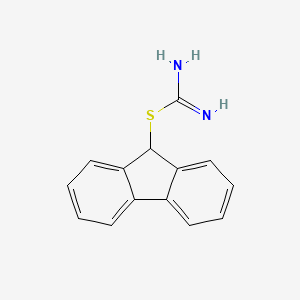
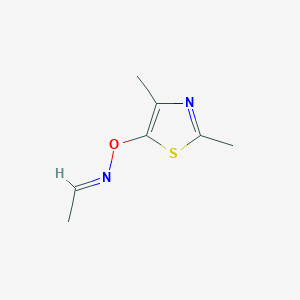
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
![4,7-Dimethyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140365.png)
